molecular formula C11H12N2O B1597199 (1-methyl-1H-imidazol-2-yl)(phenyl)methanol CAS No. 30517-60-3

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Cat. No. B1597199
CAS RN: 30517-60-3
M. Wt: 188.23 g/mol
InChI Key: YJZWZSIAWLAIRO-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-2-yl)(phenyl)methanol” is a member of imidazoles . It has an empirical formula of C11H12N2O, a CAS Number of 30517-60-3, and a molecular weight of 188.23 . The compound is usually available in solid form .


Molecular Structure Analysis

The SMILES string of the compound is Cn1ccnc1C(O)c2ccccc2 . This indicates that the compound contains a methylated imidazole ring attached to a phenyl ring through a methanol group .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 38 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 188.094963011 g/mol .

Scientific Research Applications

  • Synthesis and Conversion into Carbonyl Compounds :

    • Ohta et al. (1987) discuss the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives, which can be converted into carbonyl compounds. This process involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols can be converted into carbonyl compounds via corresponding quaternary salts. This system is considered a masked form of the carbonyl group and a synthon of the group (Ohta, S., Hayakawa, S., Nishimura, K., & Okamoto, M., 1987).
  • Carbon Steel Corrosion Inhibition :

  • Catalysis and Chemical Synthesis :

    • Various studies have demonstrated the role of imidazole-based molecules in catalysis and chemical synthesis. For instance, Grasa et al. (2003) highlighted the use of imidazol-2-ylidenes as efficient catalysts in transesterification involving esters and alcohols (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003). Similarly, Donthireddy et al. (2020) discussed the development of ruthenium(II)-based catalysts incorporating imidazol-2-ylidene ligands for C-N bond formation via hydrogen-borrowing methodology (Donthireddy, S. N. R., Illam, P. M., & Rit, A., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8,10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWZSIAWLAIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386322
Record name (1-methyl-1H-imidazol-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol

CAS RN

30517-60-3
Record name (1-methyl-1H-imidazol-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30517-60-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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